

An In-Depth Technical Guide to the Physical Properties of Deuterated Propene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of various deuterated isotopologues of propene. The substitution of hydrogen with its heavier isotope, deuterium, induces subtle yet significant changes in the molecule's physical characteristics. Understanding these isotopic effects is crucial for applications in mechanistic studies, metabolic tracing, and the development of deuterated drugs with enhanced pharmacokinetic profiles.

This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key processes to facilitate a deeper understanding of the subject.

Core Physical Properties

The introduction of deuterium atoms into the propene molecule primarily affects its mass and vibrational energy levels. These changes, in turn, influence macroscopic properties such as boiling point, melting point, and vapor pressure.

Summary of Physical Constants

The following table summarizes the fundamental physical properties of propene and several of its deuterated analogues.



Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)
Propene	115-07-1	СзН6	42.08	-47.7[1]	-185.2[1][2]
Propene-1-d ₁	1560-60-7	C₃H₅D	43.09	Not available	Not available
Propene-1,1-	1517-49-3	C3H4D2	44.09[3]	Not available	Not available
Propene- 1,1,2-d ₃	1517-50-6	CH ₃ CD=CD ₂	45.10[4]	Not available	Not available
Propene- 3,3,3-d ₃	1517-51-7	CD3CH=CH2	45.10[5]	Not available	Not available
Propene- 1,1,3,3,3-d ₅	13275-25-7	C₃HD₅	47.11[6]	Not available	Not available
Propene-d ₆	1517-52-8	C ₃ D ₆	48.12[7][8]	-47.7[7]	-185[7][9]

Note: The boiling and melting points of the partially deuterated species are not readily available in the literature, but are expected to be very similar to that of non-deuterated propene. The fully deuterated propene-d₆ exhibits a boiling point and melting point that are virtually identical to those of propene.[7][9] However, studies on deuterated polypropylene suggest that the equilibrium melting point is lowered by several degrees upon deuteration, indicating that subtle differences may exist for the monomer as well.[10]

Vapor Pressure of Deuterated Propenes

A detailed study of the vapor pressures of propene-d₆, propene-d₅ (methyl group), propene-1-d₁, and propene-2-d₁ was conducted, providing valuable insight into the isotopic effects on this property. The measurements were performed over a range of low temperatures. It was observed that deuteration on the methyl group has a more pronounced effect on the vapor pressure per deuterium atom than substitution at the ethylenic positions.

Experimental Protocols



The determination of the physical properties of deuterated propenes requires precise and specialized experimental techniques. Below are detailed methodologies for key experiments.

Synthesis of Deuterated Propene (General Protocol)

The synthesis of specifically labeled propenes often involves multi-step procedures. However, a common method for introducing deuterium is through catalytic hydrogen-deuterium exchange.

Objective: To synthesize a deuterated propene, for example, propene-d₆, from propene.

Materials:

- Propene gas (C₃H₆)
- Deuterium gas (D₂) or heavy water (D₂O) as the deuterium source
- A suitable catalyst (e.g., a supported platinum or palladium catalyst)
- High-pressure reactor
- Gas handling and purification line
- Cryogenic traps

Procedure:

- Catalyst Activation: The catalyst is placed in the reactor and activated, typically by heating under a flow of hydrogen or deuterium gas to reduce any metal oxides and clean the surface.
- Reaction Setup: The reactor is evacuated and cooled. A known amount of propene and a stoichiometric excess of the deuterium source (e.g., D₂ gas) are introduced into the reactor.
- Reaction Conditions: The reactor is heated to the desired temperature to facilitate the
 exchange reaction. The optimal temperature and pressure depend on the specific catalyst
 and desired level of deuteration. The reaction is allowed to proceed for a set period.



- Product Collection: After the reaction, the mixture is cooled, and the gaseous products are
 passed through a series of cryogenic traps to separate the deuterated propene from any
 unreacted starting materials or byproducts.
- Purification: The collected deuterated propene may be further purified by fractional distillation at low temperatures to achieve high isotopic and chemical purity.

Determination of Isotopic Purity by NMR and Mass Spectrometry

Objective: To determine the isotopic enrichment and structural integrity of the synthesized deuterated propene.

Methodology: A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is a powerful strategy for this purpose.[7]

- Mass Spectrometry (MS):
 - The sample is introduced into a high-resolution mass spectrometer.
 - The full scan mass spectrum is recorded to identify the molecular ion peaks corresponding to the desired deuterated species and any other isotopologues.
 - By extracting and integrating the ion signals for each isotopic species, the percentage of isotopic purity can be calculated.[11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR and ²H NMR spectra of the sample are acquired.
 - ¹H NMR is used to identify the positions and relative amounts of any residual protons.
 - 2H NMR directly detects the deuterium nuclei, confirming the positions of the deuterium labels and providing quantitative information on the isotopic abundance at each site.[8][12]
 - The combination of both ¹H and ²H NMR provides a comprehensive picture of the isotopic distribution within the molecule.



Vapor Pressure Measurement at Low Temperatures

Objective: To measure the vapor pressure of a deuterated propene as a function of temperature.

Apparatus:

- A cryostat to maintain stable low temperatures.
- A sample cell connected to a high-vacuum line.
- A high-precision pressure measurement device, such as a mercury or capacitance manometer.
- A calibrated temperature sensor (e.g., a platinum resistance thermometer).

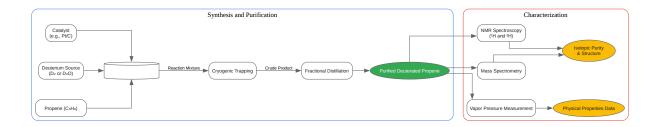
Procedure:

- Sample Degassing: A sample of the purified deuterated propene is condensed into the sample cell at liquid nitrogen temperature. The cell is then evacuated to remove any noncondensable impurities. This freeze-pump-thaw cycle is repeated several times.
- Measurement:
 - The cryostat is set to the lowest desired temperature, and the system is allowed to reach thermal equilibrium.
 - The pressure of the vapor in equilibrium with the solid or liquid sample is recorded.
 - The temperature is then increased in small increments, and the vapor pressure is measured at each new equilibrium point.
 - This process is continued over the entire desired temperature range.
- Data Analysis: The resulting pressure-temperature data can be plotted (e.g., as ln(P) vs. 1/T)
 to determine thermodynamic properties such as the enthalpy of vaporization using the
 Clausius-Clapeyron equation.



Visualizations

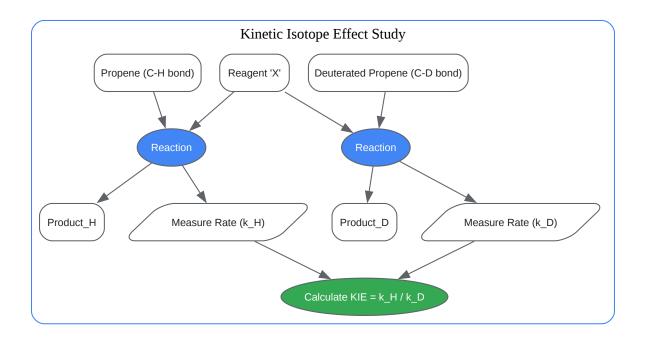
The following diagrams illustrate a typical experimental workflow for the synthesis and characterization of deuterated propene and the application of these compounds in studying reaction mechanisms.



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Caption: Experimental workflow for the synthesis and characterization of deuterated propene.





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Caption: Logical diagram illustrating the use of deuterated propene to determine the kinetic isotope effect.

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